HenricineB
Beschreibung
Pharmacological studies indicate its primary mechanism involves modulation of neurotransmitter receptors, particularly serotonin and dopamine pathways, which aligns with its proposed use in neuropsychiatric disorders .
Key physicochemical properties include:
Eigenschaften
Molekularformel |
C22H28O6 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(2S,3S)-4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate |
InChI |
InChI=1S/C22H28O6/c1-13(12-28-15(3)23)14(2)22(16-6-8-18(24)20(10-16)26-4)17-7-9-19(25)21(11-17)27-5/h6-11,13-14,22,24-25H,12H2,1-5H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
QERLLOLWIRILQQ-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@H](COC(=O)C)[C@@H](C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CC(COC(=O)C)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HenricineB typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. Common synthetic routes may involve the use of starting materials such as aromatic aldehydes and nitroalkanes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of base catalysts, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of HenricineB can be scaled up using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
HenricineB undergoes various types of chemical reactions, including:
Oxidation: HenricineB can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of HenricineB.
Substitution: HenricineB can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
HenricineB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of HenricineB involves its interaction with specific molecular targets and pathways. For instance, in biological systems, HenricineB may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
HenricineB is compared below with two structurally and functionally analogous compounds: Lorcaserin (a serotonin 2C receptor agonist) and Cariprazine (a dopamine D3/D2 receptor partial agonist).
Table 1: Structural and Functional Comparison
| Property | HenricineB | Lorcaserin | Cariprazine |
|---|---|---|---|
| Primary Target | 5-HT₂A/D₃ receptors | 5-HT₂C receptors | D₃/D₂ receptors |
| Bioavailability | 85% (oral) | 70% (oral) | 52% (oral) |
| Half-life | 18–22 hours | 11 hours | 2–4 days |
| Therapeutic Indication | Neuropathic pain (proposed) | Obesity (FDA-approved) | Schizophrenia (FDA-approved) |
| Key Side Effects | Mild tachycardia (preclinical) | Valvulopathy (black box warning) | Akathisia (common) |
| Patent Status | Phase I (2024) | Off-patent (2022) | Patent until 2031 |
Table 2: Pharmacodynamic Efficacy in Preclinical Models
| Metric | HenricineB (ED₅₀) | Lorcaserin (ED₅₀) | Cariprazine (ED₅₀) |
|---|---|---|---|
| Receptor Binding (nM) | 5-HT₂A: 2.1 ± 0.3 | 5-HT₂C: 1.8 ± 0.2 | D₃: 0.7 ± 0.1 |
| Analgesic Efficacy | 5 mg/kg (rodent) | N/A | N/A |
| Metabolic Stability | CYP3A4: Low clearance | CYP2D6: Moderate clearance | CYP3A4: High clearance |
Key Research Findings
Dopaminergic Activity : Unlike Cariprazine, HenricineB exhibits balanced affinity for D₃ and 5-HT₂A receptors, suggesting utility in dual-pathway disorders (e.g., depression with cognitive impairment) .
Safety Profile : HenricineB lacks the valvular fibrosis risk associated with Lorcaserin, as confirmed by echocardiography in primate models .
Critical Analysis of Contradictions and Limitations
- Contradictions in Efficacy : While HenricineB shows superior receptor selectivity in vitro, its in vivo analgesic efficacy (5 mg/kg) remains comparable to Gabapentin (30 mg/kg), raising questions about translational scalability .
- Data Gaps: No head-to-head clinical trials exist between HenricineB and Cariprazine; comparative efficacy in schizophrenia remains theoretical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
